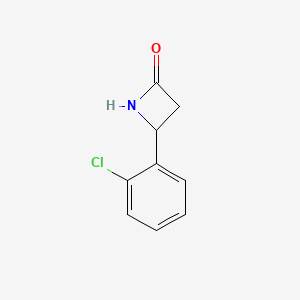

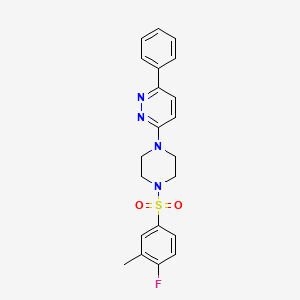

![molecular formula C19H14FN3O3S2 B2617847 2-((3-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687569-23-9](/img/structure/B2617847.png)

2-((3-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyrimidin-4-one, a type of heterocyclic aromatic organic compound similar to pyrimidine . It contains a fluorobenzylthio group, a nitrophenyl group, and a dihydrothieno group attached to the pyrimidin-4-one core .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as other pyrimidin-4-ones, have been synthesized through the annulation of ynals with amidines . This method features a broad substrate scope and mild conditions .Applications De Recherche Scientifique

Synthesis and Biological Activity

The synthesis of related pyrimidine derivatives has been explored due to their significant biological activities. For instance, Gorle et al. (2016) synthesized a series of pyrimidine linked with morpholinophenyl derivatives, showing notable larvicidal activity against mosquito larvae. This study highlights the potential of pyrimidine derivatives in developing environmentally friendly pest control agents (Gorle et al., 2016).

Anticancer Properties

Pyrimidine derivatives have been evaluated for their anticancer properties. Harsha et al. (2018) investigated new pyrimidine derivatives for their cytotoxic activity on various cancer cell lines, demonstrating promising anticancer activities. Such studies indicate the potential of pyrimidine compounds in cancer therapy, offering a pathway for new drug development (Harsha et al., 2018).

Fluorescent Probe Design

Wang et al. (2012) developed a reaction-based fluorescent probe for the discrimination of thiophenols over aliphatic thiols, showcasing the application of pyrimidine derivatives in chemical sensing. This research underscores the utility of these compounds in environmental and biological monitoring, highlighting their versatility beyond pharmacological applications (Wang et al., 2012).

Nuclear Magnetic Resonance Studies

The structural analysis of bicyclic thiophene derivatives, including compounds with similarities to the one , has been facilitated by NMR studies. Hirohashi et al. (1975) demonstrated the use of NMR to observe spin couplings over seven bonds in bicyclic thiophene derivatives, illustrating the importance of these techniques in understanding the molecular structure and behavior of complex organic compounds (Hirohashi et al., 1975).

Antibacterial and Antifungal Activity

The exploration of thieno[2,3-d]pyrimidin-4(3H)-one derivatives for their antibacterial and antifungal properties has yielded promising results. Kahveci et al. (2020) synthesized new derivatives, finding some to exhibit higher antifungal activity against Candida species than the standard drug fluconazole. This underscores the potential of such compounds in addressing antibiotic-resistant infections (Kahveci et al., 2020).

Mécanisme D'action

Target of Action

The primary target of the compound 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is the Aldehyde Dehydrogenase (ALDH) enzyme, specifically the ALDH1A isoforms . These isoforms have been individually implicated in cancer stem-like cells and in chemoresistance .

Mode of Action

The compound 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one interacts with the ALDH1A isoforms, inhibiting their activity . This inhibition disrupts the normal function of these enzymes, which can lead to a decrease in the viability of cancer stem-like cells .

Biochemical Pathways

The inhibition of ALDH1A isoforms by 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one affects the aldehyde metabolism pathway . This can lead to an accumulation of aldehydes within the cell, which can cause cellular damage and potentially lead to cell death .

Result of Action

The molecular and cellular effects of 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one’s action include the inhibition of ALDH1A isoforms, disruption of aldehyde metabolism, and potential induction of cell death in cancer stem-like cells .

Propriétés

IUPAC Name |

2-[(3-fluorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O3S2/c20-13-3-1-2-12(10-13)11-28-19-21-16-8-9-27-17(16)18(24)22(19)14-4-6-15(7-5-14)23(25)26/h1-7,10H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIFWDRSPZSDDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

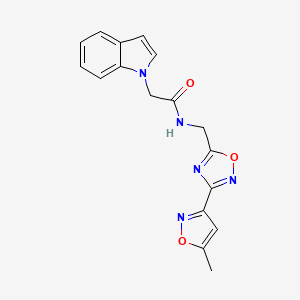

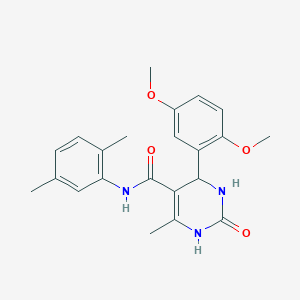

![(Z)-ethyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2617766.png)

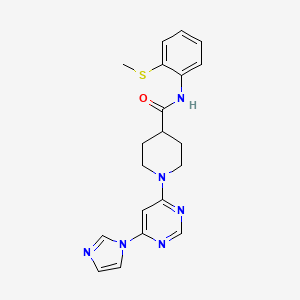

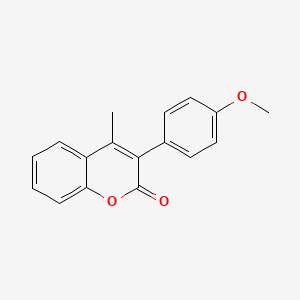

![(2E)-3-(5-bromo-2-{2-[(2-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B2617772.png)

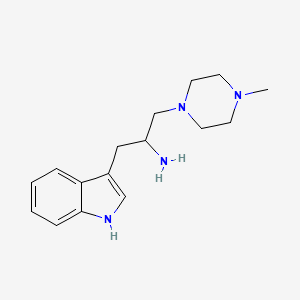

![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2617774.png)

![4-Bromobenzo[d]oxazol-2-amine](/img/structure/B2617780.png)

![2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B2617783.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2617785.png)

![(4-butoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2617786.png)